molecular formula C7H2ClNO3 B6326140 3-Chlorofuro[3,4-b]pyridine-5,7-dione, 95% CAS No. 98278-86-5

3-Chlorofuro[3,4-b]pyridine-5,7-dione, 95%

Cat. No. B6326140
CAS RN: 98278-86-5
M. Wt: 183.55 g/mol
InChI Key: HVNSQNKZCFTCOR-UHFFFAOYSA-N
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Description

3-Chlorofuro[3,4-b]pyridine-5,7-dione is a compound of Heterocyclic Building Blocks . Its CAS No. is 98278-86-5, molecular formula is C7H2ClNO3 and its molecular weight is 183.55 g/mol .


Synthesis Analysis

The synthesis of compounds similar to 3-Chlorofuro[3,4-b]pyridine-5,7-dione has been described in various studies . For instance, a seven-step synthesis for deuterium-labeled moxifloxacin was described, starting from furo[3,4-b]pyridine-5,7-dione . Deuteriums were incorporated in positions 14, 20 of the pyrrolo ring of moxifloxacin .


Molecular Structure Analysis

The molecular structure of 3-Chlorofuro[3,4-b]pyridine-5,7-dione can be analyzed using various techniques such as NMR, HPLC, LC-MS and more .

Scientific Research Applications

Synthesis of Complex Heterocyclic Compounds

Researchers have developed methodologies for synthesizing complex heterocyclic compounds, leveraging the unique reactivity of related pyridine derivatives. For instance, novel pyrazolo[3,4-b]pyridines and pyrrolo[3,4-b]pyridines have been synthesized through regioselective reactions, showcasing the potential of such chlorofuro pyridine diones in constructing intricate molecular architectures with potential applications in drug discovery and material science (Nikpassand et al., 2010).

Photoluminescent Materials

The compound and its derivatives have been explored for their photoluminescent properties, contributing to the development of new photoluminescent materials. This application is particularly relevant in the field of optoelectronics, where such materials can be used in organic light-emitting diodes (OLEDs) and other photonic devices. The structural modification of pyridine derivatives has been shown to significantly impact their optical and electrochemical properties, offering a pathway to tailor materials for specific functions (Beyerlein & Tieke, 2000).

Molecular Structure and Interaction Studies

Detailed studies on the molecular structure of chlorofuro pyridine derivatives have provided insights into intramolecular interactions, such as hydrogen bonding, that stabilize these compounds. This research contributes to a deeper understanding of molecular stability, tautomerism, and electronic properties, which are crucial for the design of functional materials and active pharmaceutical ingredients (Ośmiałowski et al., 2002).

Advanced Synthesis Techniques

Innovative synthetic techniques, such as ultrasound-promoted synthesis, have been applied to create derivatives of chlorofuro[3,4-b]pyridine-5,7-dione, demonstrating the compound's versatility in chemical synthesis. These methods offer advantages in terms of reaction speed, efficiency, and environmental friendliness, highlighting the compound's role in advancing synthetic methodologies (Nikpassand et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 5-Chlorofuro[3,2-b]pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on 3-Chlorofuro[3,4-b]pyridine-5,7-dione could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The use of stable isotope-labeled analogs for determining drugs and metabolites in biological samples by liquid chromatography-mass spectrometry (LC–MS) has been suggested .

properties

IUPAC Name

3-chlorofuro[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNSQNKZCFTCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-furo[3,4-b]pyridine-5,7-dione

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